2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole
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Overview
Description
2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a carbonyl group, attached to an indole moiety. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole typically involves multiple steps, starting with the preparation of the 4,4-difluoropiperidine intermediate. This intermediate can be synthesized through the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The subsequent step involves the acylation of the fluorinated piperidine with an appropriate indole derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or primary amines in aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted indole or piperidine derivatives.
Scientific Research Applications
2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-difluoropiperidine-1-carbonyl)-4-(diphenylmethyl)morpholine
- 2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline
- 5-(4,4-difluoropiperidine-1-carbonyl)piperidin-2-one
Uniqueness
Compared to similar compounds, 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole stands out due to its indole moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse biological activities and makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)5-7-18(8-6-14)13(19)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,17H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJACKCNGPTFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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